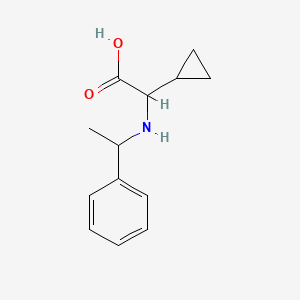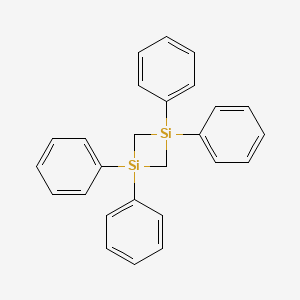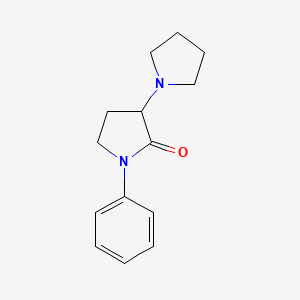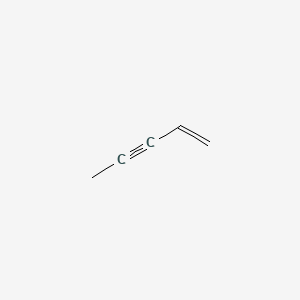
1-Penten-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Penten-3-yne, also known as methyl vinylacetylene, is an organic compound with the molecular formula C5H6. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of scientific research .
Preparation Methods
1-Penten-3-yne can be synthesized through several methods. One common synthetic route involves the reaction of the 1-propynyl radical (CH3CC) with ethylene (H2CCH2). This reaction is initiated by the barrierless addition of the 1-propynyl radical to the π-electron density of ethylene, leading to the formation of this compound . Industrial production methods may involve similar radical reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Penten-3-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into alkenes or alkanes.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group. Common reagents used in these reactions include hydrogen, halogens, and various oxidizing agents.
Scientific Research Applications
1-Penten-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-penten-3-yne exerts its effects involves its reactivity with various molecular targets. For example, in the reaction with ethylene, the 1-propynyl radical adds to the π-electron density of ethylene, forming a doublet C5H7 intermediate. This intermediate can undergo further transformations, leading to the formation of this compound and other products .
Comparison with Similar Compounds
1-Penten-3-yne can be compared with other similar compounds such as:
3-Penten-1-yne: Another alkyne with a similar structure but different positional isomerism.
Vinylmethylacetylene: A compound with a similar molecular formula but different structural arrangement.
Pyrylene: Another name for this compound, highlighting its structural uniqueness .
These compounds share some reactivity patterns but differ in their specific chemical behavior and applications, making this compound unique in its own right.
Properties
CAS No. |
646-05-9 |
|---|---|
Molecular Formula |
C5H6 |
Molecular Weight |
66.10 g/mol |
IUPAC Name |
pent-1-en-3-yne |
InChI |
InChI=1S/C5H6/c1-3-5-4-2/h3H,1H2,2H3 |
InChI Key |
FILUFGAZMJGNEN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



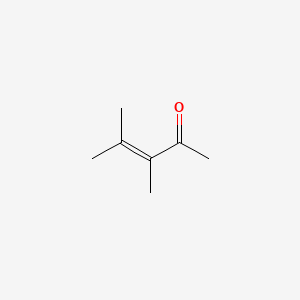
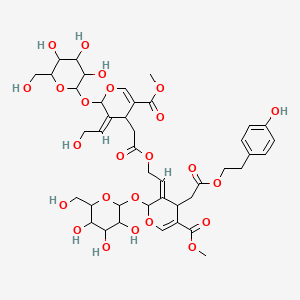
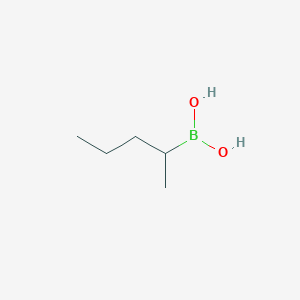
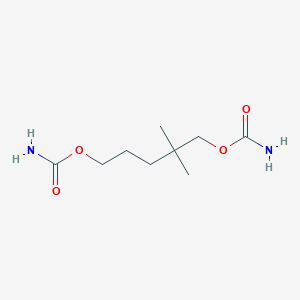
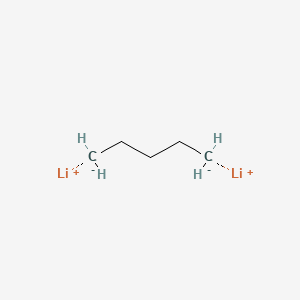
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
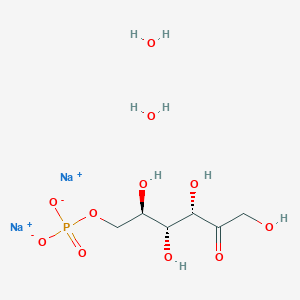
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
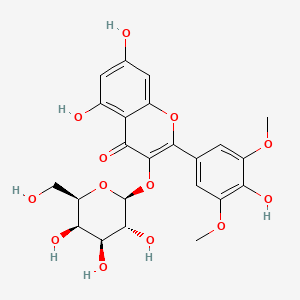
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
